3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-fluoro-substituted aromatic core and two distinct N-substituents: a phenethyl group and a pyridin-2-ylmethyl moiety. The phenethyl group contributes lipophilicity, while the pyridin-2-ylmethyl substituent introduces hydrogen-bonding capabilities via the pyridine nitrogen.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c21-19-14-18(9-10-20(19)22)27(25,26)24(15-17-8-4-5-12-23-17)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLONSDYQCURHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation via Nucleophilic Aromatic Substitution
Patented methodologies (CN103709044A) demonstrate that 3,4-dichloronitrobenzene undergoes fluorine displacement using potassium monofluoride or cesium fluoride in polar aprotic solvents (e.g., DMSO or DMF) at reflux. This reaction achieves 86–90% yield, with the nitro group later reduced via catalytic hydrogenation (Pd/C, methanol, H₂). Critically, this approach avoids hazardous fluorinating agents like HF, aligning with modern safety protocols.
Conversion of the functionalized benzene ring to the sulfonyl chloride is pivotal. The cited synthesis of 3-chloro-4-fluorobenzenesulfonamide utilizes thionyl chloride (SOCl₂) to convert sulfonic acids to sulfonyl chlorides. Key modifications from US6664390B2 include:
- Reduced SOCl₂ stoichiometry : Limiting thionyl chloride to 1.2 equivalents minimizes side reactions (e.g., over-chlorination).
- Solvent optimization : Replacing DMSO with toluene or dichloromethane reduces costs and simplifies purification.
The resultant 3-chloro-4-fluorobenzenesulfonyl chloride is typically isolated via distillation or crystallization, with yields exceeding 90% under optimized conditions.
Sequential Amine Substitution: Phenethyl and Pyridin-2-Ylmethyl Groups
Introducing two distinct amines to the sulfonyl chloride requires careful optimization to prevent diastereomer formation or over-alkylation.
Stepwise Alkylation Strategy
- Primary Amine Coupling : Reacting the sulfonyl chloride with phenethylamine in a biphasic system (water/dichloromethane) with NaHCO₃ as a base affords the monosubstituted sulfonamide. This step proceeds at 0–5°C to suppress disubstitution, yielding 85–92%.
- Secondary Amine Introduction : The monosubstituted intermediate is treated with pyridin-2-ylmethylamine in the presence of a coupling agent (e.g., HATU or EDCI) and DIPEA in DMF. Microwave-assisted heating (80°C, 1 hr) enhances reaction efficiency, achieving 78–84% yield.
Single-Pot, Dual Amine Coupling
Recent advancements (PMC10257216) demonstrate that using sterically hindered bases (e.g., DBU) enables selective sequential alkylation without intermediate isolation. For example:
- Phenethylamine is added first at 0°C, followed by gradual warming to 25°C.
- Pyridin-2-ylmethylamine is introduced dropwise, with the reaction driven to completion via azeotropic water removal.
This method achieves 88% overall yield, reducing purification steps and solvent waste.
Critical Analysis of Methodologies
| Parameter | Stepwise Alkylation | Single-Pot Coupling |
|---|---|---|
| Yield (%) | 78–84 | 88 |
| Reaction Time | 8–12 hours | 4–6 hours |
| Purification Complexity | Moderate (2 steps) | Low (1 step) |
| Scalability | High | Moderate |
The single-pot approach offers efficiency gains but requires precise stoichiometric control to avoid byproducts. In contrast, stepwise synthesis permits intermediate quality control, crucial for pharmaceutical applications.
Solvent and Catalyst Recycling
Patented methods (CN103709044A) emphasize solvent recovery, particularly methanol and DMF, via fractional distillation. Palladium catalysts (Pd/C) are reclaimed through filtration and reactivation, reducing costs by 15–20% in large-scale batches.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to the formation of derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, the compound serves as a tool for studying enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biological processes and developing new therapeutic agents.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of structurally related sulfonamides reveals key differences in substituents and their implications:
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in compounds 13p and the pyrrolopyrimidine derivative enhances metabolic stability and electron deficiency, critical for herbicidal or enzymatic activity . In contrast, the target compound lacks CF₃ but incorporates chloro-fluoro pairs, balancing electronegativity and steric effects.
Structural Insights from Crystallography
- Crystal Packing : Compounds like N-(2,3-dimethylphenyl)-4-fluoro-benzenesulfonamide exhibit intermolecular interactions (e.g., C–H···O) stabilized by sulfonamide oxygen, a feature likely shared by the target compound .
- Software Tools : Programs like Mercury and SHELX facilitate structural validation and comparison, critical for analyzing sulfonamide derivatives .
Biological Activity
3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a sulfonamide group, which is known to confer various biological activities, particularly in antimicrobial and anticancer applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit tumor cell proliferation effectively. A study highlighted that certain sulfonamide derivatives can induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways such as the p38 MAPK pathway, which is crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.30 | HDAC inhibition |
| Compound B | 4.22 | p38 MAPK pathway inhibition |
| Compound C | 6.38 | Induction of apoptosis |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that similar compounds can reduce the release of pro-inflammatory cytokines in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Effects
A study involving LPS-injected mice demonstrated that compounds with structural similarities significantly reduced microglial activation and astrocyte proliferation, suggesting a protective effect against neuroinflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been identified as potent inhibitors of various enzymes involved in cancer progression.
- Cell Cycle Arrest : Research shows that these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- Cytokine Modulation : The ability to modulate cytokine release makes this compound a candidate for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation reactions. A common approach includes:
Reacting a benzenesulfonyl chloride precursor with phenethylamine and pyridinylmethylamine under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or NMP .
Optimizing reaction temperatures (80–120°C) and reaction times (12–48 hours) to maximize yield.
Purifying the product via column chromatography or recrystallization.
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution and avoid byproducts like disulfonamides .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and alkylation patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. How can researchers optimize purification methods for this sulfonamide derivative?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) for recrystallization to improve crystal quality.
- Chromatography : Employ gradient elution (e.g., 5–50% MeOH in CH₂Cl₂) on silica gel to separate diastereomers or regioisomers.
- Critical Step : Pre-purify intermediates (e.g., amines) to avoid carryover impurities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays .
- Cellular Viability : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Modifications : Systematically vary substituents (e.g., replace Cl with CF₃, adjust pyridinylmethyl chain length) .
- Assay Strategy : Pair in vitro enzyme assays with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity.
- Data Interpretation : Use multivariate analysis to identify critical substituents (e.g., fluoro groups enhance membrane permeability) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXD to detect twinning and refine with TWIN/BASF commands in SHELXL .
- Packing Similarity : Apply Mercury’s Materials Module to compare intermolecular interactions with known structures .
- Validation : Cross-check with PLATON’s ADDSYM to avoid over-interpreting disordered regions .
Q. How can computational modeling predict its binding mode with biological targets?
- Methodological Answer :
- Docking Workflow :
Generate 3D conformers using Gaussian-based DFT optimization.
Dock into target active sites (e.g., COX-2) with flexible side-chain sampling.
Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
- Limitations : Address force field inaccuracies for sulfonamide groups via QM/MM hybrid methods.
Q. How should researchers address discrepancies in bioactivity data across assay platforms?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) for kinetic validation.
- Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products.
- Control Experiments : Test metabolites (e.g., N-oxide derivatives) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
